4-Acetyl-6-(trifluoromethyl)pyridine-2-carbonitrile
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Overview
Description
4-Acetyl-6-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound characterized by the presence of an acetyl group, a trifluoromethyl group, and a pyridine ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-6-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the trifluoromethylation of pyridine derivatives followed by acetylation and nitrile formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and reagents like trifluoromethyl iodide and acetyl chloride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-6-(trifluoromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyridine ring or the functional groups attached to it.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include substituted pyridines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Acetyl-6-(trifluoromethyl)pyridine-2-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetyl-6-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetyl and nitrile groups can form covalent bonds with target proteins, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)pyridine-2-carbonitrile
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 6-(Trifluoromethyl)pyridine-2-carboxaldehyde
Comparison: Compared to these similar compounds, 4-Acetyl-6-(trifluoromethyl)pyridine-2-carbonitrile is unique due to the presence of both acetyl and nitrile groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H5F3N2O |
---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
4-acetyl-6-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H5F3N2O/c1-5(15)6-2-7(4-13)14-8(3-6)9(10,11)12/h2-3H,1H3 |
InChI Key |
LQDJBDPHAHHZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C#N |
Origin of Product |
United States |
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